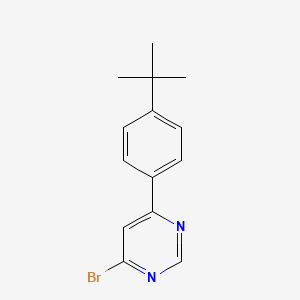

4-溴-6-(4-(叔丁基)苯基)嘧啶

描述

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “4-Bromo-6-(4-(tert-butyl)phenyl)pyrimidine”, often involves the annulation of the pyrimidine ring to the pyrazole ring . For instance, N-Boc-4-aminopyrazole-5-carbaldehydes have shown efficiency as bicenter components in cyclocondensations with ketones, β-diketones, as well as derivatives of malonic and cyanoacetic acids .科学研究应用

化学合成和生物评价

已合成4-溴-6-(4-(叔丁基)苯基)嘧啶衍生物,并对其针对特定靶点的活性进行了生物评价。例如,吡唑并[3,4-d]嘧啶的4-溴衍生物显示出对Bcr-Abl T315I突变体的显著活性,这种变体与慢性髓样白血病相关。对于与T315I突变体相互作用,N1侧链苯环对位的溴原子的存在至关重要。化合物2j,一种4-溴衍生物,在无细胞实验和对T315I Bcr-Abl表达细胞的活性方面表现出较高活性,经过脂质体封装后转化为水溶性制剂,显示出作为治疗剂的潜力。该化合物显著减少了体内肿瘤体积,突显了其在癌症治疗中的潜力(Radi et al., 2013)。

化学反应机理研究

4-溴-6-(4-(叔丁基)苯基)嘧啶及其衍生物已被用于研究化学反应机理。例如,2-溴-4-苯基嘧啶与液氨中的钾酰胺反应导致2-氨基-4-苯基嘧啶的形成,展示了SN(ANRORC)机制。这种洞察对合成化学非常有价值,深入理解芳香化合物中亲核取代反应,并有助于开发更高效的合成途径(Kroon & Plas, 2010)。

材料科学和纳米技术

在材料科学领域,已探索4-溴-6-(4-(叔丁基)苯基)嘧啶衍生物在创造先进材料方面的潜力。例如,溴和叔丁基取代的芴化合物已合成并用作检测硝基化合物、金属阳离子和氨基酸的荧光传感器。这些化合物表现出优异的选择性和灵敏度,适用于传感技术和环境监测应用(Han et al., 2020)。

抗菌和镇痛效果

包括从4-溴-6-(4-(叔丁基)苯基)嘧啶衍生的取代嘧啶在内的化合物已被合成并评估其抗菌和镇痛效果。这些化合物对大肠杆菌等革兰氏阴性细菌表现出有效性,一些衍生物显示出显著的镇痛反应,与阿司匹林等标准药物相当。这些发现表明这些化合物在开发新的抗菌剂和镇痛药物方面具有潜力(Waheed et al., 2008)。

作用机制

Target of Action

It is known that pyrimidine derivatives have a broad range of pharmacological applications and bind with high affinity to multiple receptors .

Mode of Action

It’s worth noting that pyrimidine derivatives are often involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The process involves oxidative addition, where palladium is oxidized through its donation of electrons to form a new palladium-carbon bond, and transmetalation, where organic groups are transferred from boron to palladium .

Biochemical Pathways

It is known that pyrimidine derivatives can affect a wide range of biological activities .

Result of Action

It is known that pyrimidine derivatives can exhibit a wide range of biological activities .

属性

IUPAC Name |

4-bromo-6-(4-tert-butylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2/c1-14(2,3)11-6-4-10(5-7-11)12-8-13(15)17-9-16-12/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQWYWXQCCEXCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

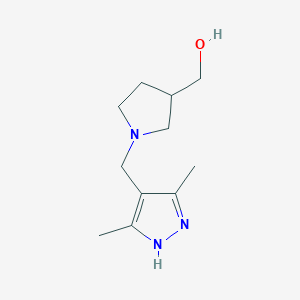

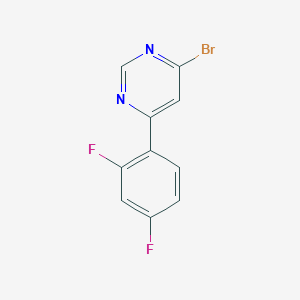

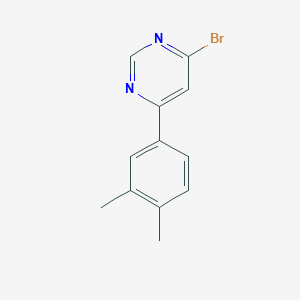

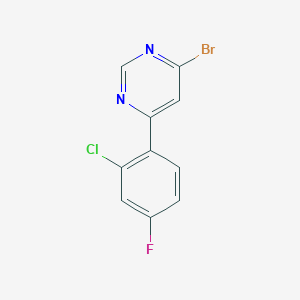

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(1-Hydroxycyclobutyl)methyl]amino}propane-1,2-diol](/img/structure/B1475530.png)

amine](/img/structure/B1475537.png)